molecular formula C7H9ClN4O2 B6635784 N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B6635784
M. Wt: 216.62 g/mol
InChI Key: QRDSDWJJNUWSEW-UHFFFAOYSA-N
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Description

N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chloro and nitro group on the pyridine ring, along with an ethane-1,2-diamine moiety

Properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c8-6-3-5(12(13)14)4-11-7(6)10-2-1-9/h3-4H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDSDWJJNUWSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-nitropyridine with ethane-1,2-diamine under controlled conditions. One common method includes dissolving 3-chloro-5-nitropyridine in a suitable solvent, such as ethanol, and then adding ethane-1,2-diamine. The reaction mixture is heated to facilitate the reaction, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequently applied to this compound.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group yields a methoxy derivative.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Oxidation: Oxidation products vary based on the specific conditions and reagents used.

Scientific Research Applications

N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N2-(3-nitropyridin-2-yl)ethane-1,2-diamine
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • (6-chloro-5-nitropyridin-3-yl)methanol

Uniqueness

N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethane-1,2-diamine moiety.

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